N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Description
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is a synthetic organic compound characterized by the presence of a thiadiazole ring, a dimethylpropyl group, and a butanamide moiety
Properties
IUPAC Name |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3OS/c1-8(2)6-9(16)13-11-15-14-10(17-11)7-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOTUVLPNZJORV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)CC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Dimethylpropyl Group: The dimethylpropyl group is introduced via alkylation reactions, often using alkyl halides in the presence of a base such as potassium carbonate.
Formation of the Butanamide Moiety: The final step involves the acylation of the thiadiazole intermediate with 3-methylbutanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with enzymes, receptors, or other biological targets, aiming to discover new therapeutic agents.
Medicine
In medicinal chemistry, the compound is explored for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions or enzyme active sites, potentially inhibiting or modulating their activity. The dimethylpropyl and butanamide groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide
- N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-(pentanoylamino)benzamide
Uniqueness
Compared to similar compounds, N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylbutanamide moiety may confer distinct pharmacokinetic properties, such as improved solubility or metabolic stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Molecular Structure:
- Molecular Formula: C12H18N4S
- Molecular Weight: 250.36 g/mol
- SMILES Notation: CC(C)C(=O)N(c1nnc(S)1)C(C)(C)C
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the 2,2-dimethylpropyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazoles can inhibit the growth of various bacterial strains and fungi. In vitro tests demonstrated that this compound displayed notable activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Properties
The anti-inflammatory effects of thiadiazole derivatives have been extensively studied. A study utilizing carrageenan-induced edema in mice showed that compounds similar to this compound significantly reduced inflammation compared to control groups. The mechanism likely involves inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 65% | 70% |
| Indomethacin | 80% | 85% |
Analgesic Activity
The analgesic potential of this compound was evaluated using various pain models. Results indicated a significant reduction in pain response compared to untreated controls. The analgesic effect is hypothesized to be mediated through central and peripheral pathways involving modulation of neurotransmitter release.
The precise mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory processes (e.g., COX enzymes), thereby reducing the synthesis of pro-inflammatory mediators.
- Receptor Interaction: It is suggested that the compound interacts with specific receptors involved in pain and inflammation pathways. This interaction could modulate signaling cascades that lead to decreased sensitivity to pain stimuli.
- Antioxidant Activity: Preliminary studies indicate that thiadiazole derivatives may possess antioxidant properties, helping to mitigate oxidative stress associated with inflammation.
Case Studies and Research Findings
Several studies have highlighted the efficacy of thiadiazole derivatives in various biological assays:
- A study published in Pharmaceutical Biology demonstrated that a series of thiadiazole compounds exhibited significant anti-inflammatory activity in vivo using the carrageenan model .
- Another investigation reported on the antimicrobial efficacy against resistant strains of bacteria, suggesting that modifications to the thiadiazole structure can enhance activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
